Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside

Description

Chemical Structure and Nomenclature

Structural Elucidation of Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside

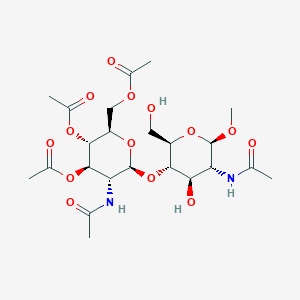

The molecular structure of methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside reveals a disaccharide unit consisting of two modified glucose residues connected through a β-(1→4) glycosidic linkage. The compound features a molecular weight of 564.5 grams per mole and is characterized by its complex substitution pattern that includes both acetamido and acetyl functional groups strategically positioned throughout the molecular framework. The structural complexity arises from the presence of two distinct sugar units: a reducing end glucose derivative bearing an acetamido group at the C-2 position and a methyl glycoside at the anomeric carbon, and a non-reducing end glucose unit that carries acetamido functionality at C-2 and acetyl protecting groups at positions C-3, C-4, and C-6.

The three-dimensional arrangement of this molecule demonstrates the characteristic pyranose ring conformations typical of glucose derivatives, with both sugar units adopting chair conformations that minimize steric interactions between substituents. The acetyl protecting groups serve dual purposes in this structure: they provide chemical stability during synthetic procedures and prevent unwanted side reactions during glycosylation processes. The positioning of functional groups creates a unique molecular topology that enables specific interactions with carbohydrate-recognizing proteins and enzymes, making this compound particularly valuable for biochemical studies.

The disaccharide linkage pattern represents a critical structural feature that determines the overall molecular properties and biological activity potential of the compound. The β-(1→4) connection between the two glucose units creates a specific spatial arrangement that influences both the conformational flexibility and the recognition properties of the molecule. This linkage geometry is particularly important in carbohydrate chemistry as it affects how the molecule interacts with biological systems and synthetic reagents.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural features through the designation [(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate. This nomenclature systematically describes each stereocenter and functional group, providing precise information about the molecular architecture and absolute configuration of all chiral centers present in the structure. The nomenclature follows established conventions for carbohydrate chemistry, with stereochemical descriptors indicating the spatial arrangement of substituents around each carbon center.

Alternative nomenclatural systems provide additional ways to describe this complex molecule, including the designation as methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside, which emphasizes the disaccharide nature and the specific substitution pattern. The Chemical Abstracts Service registry number 97242-82-5 provides a unique identifier for this compound in chemical databases and literature. Additional systematic names include β-D-Glucopyranoside, methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, which follows Chemical Abstracts Service nomenclature conventions.

The compound is also referenced in various databases under different identifier systems, including PubChem compound identifier 71750155 and the molecular identifier DTXSID901105739. These multiple naming systems reflect the complexity of modern chemical nomenclature and the need for precise identification in an increasingly interconnected scientific literature. The systematic approach to naming ensures that researchers can unambiguously identify and reference this specific molecular structure across different research contexts and applications.

Structural Components Analysis

β-D-Glucopyranosyl Unit Characteristics

The β-D-glucopyranosyl units in this disaccharide exhibit the characteristic structural features of glucose derivatives, including six-membered pyranose rings that adopt chair conformations to minimize steric strain. Each glucopyranosyl residue maintains the fundamental carbon skeleton of glucose while incorporating specific modifications that alter the chemical and biological properties of the parent sugar. The β-configuration at the anomeric carbons creates specific three-dimensional arrangements that influence molecular recognition and reactivity patterns.

The pyranose ring system provides conformational stability through its chair conformation, which positions substituents in either equatorial or axial orientations based on thermodynamic preferences. In the case of β-D-glucose derivatives, the majority of hydroxyl groups and their derivatives occupy equatorial positions, contributing to the overall stability of the molecular structure. This conformational preference is particularly important for the acetamido and acetyl substituents, which must adopt orientations that minimize steric interactions while maintaining the desired stereochemical relationships.

The reducing end glucopyranosyl unit retains its potential for anomeric equilibration in solution, although the presence of the methyl glycoside linkage prevents mutarotation at this position. The non-reducing end glucose unit demonstrates typical glycosyl donor characteristics when considering synthetic applications, with the acetyl protecting groups providing chemoselectivity during glycosylation reactions. The overall structural integrity of both glucopyranosyl units contributes to the compound's utility in carbohydrate research applications.

Acetamido Functional Groups

The acetamido functional groups present in this disaccharide structure represent critical modifications that significantly alter the chemical and biological properties compared to the parent glucose units. These N-acetyl substituents are positioned at the C-2 carbon of each glucose residue, replacing the natural hydroxyl groups with amide functionalities that introduce both hydrogen bonding capabilities and increased steric bulk. The acetamido groups contribute to the overall molecular recognition properties and provide specific interaction sites for biological systems.

The chemical properties of acetamido groups include their ability to participate in hydrogen bonding networks, both as donors through the amide nitrogen-hydrogen bond and as acceptors through the carbonyl oxygen. This dual hydrogen bonding capability enhances the compound's interaction potential with proteins and other biological macromolecules. The acetamido substituents also provide increased resistance to certain enzymatic degradation pathways compared to simple hydroxyl groups, contributing to the compound's stability in biological systems.

From a synthetic perspective, the acetamido groups serve as permanent modifications that cannot be easily removed under mild conditions, distinguishing them from the acetyl protecting groups present elsewhere in the molecule. This permanence makes them integral structural features that define the compound's identity and properties. The acetamido functionality also influences the electronic properties of the adjacent carbon centers, affecting reactivity patterns and stereochemical outcomes in chemical transformations.

| Acetamido Group Properties | Characteristics |

|---|---|

| Position | C-2 of each glucose unit |

| Hydrogen Bonding | Donor and acceptor capabilities |

| Stability | Resistant to mild hydrolytic conditions |

| Electronic Effects | Electron-withdrawing through resonance |

| Steric Impact | Increased bulk compared to hydroxyl groups |

Acetyl Protecting Groups

The acetyl protecting groups strategically positioned at the C-3, C-4, and C-6 positions of the non-reducing glucose unit serve essential functions in both synthetic chemistry and molecular stability. These ester functionalities provide temporary protection of hydroxyl groups during chemical synthesis while maintaining the ability to be selectively removed under controlled conditions. The acetyl groups contribute to the overall lipophilicity of the molecule and influence its solubility properties in various organic solvents.

The protecting group strategy employed in this compound reflects sophisticated synthetic planning, where specific hydroxyl groups are masked to prevent unwanted reactions during glycosylation procedures. The acetyl esters can be removed through basic hydrolysis or enzymatic cleavage, allowing for selective deprotection when desired. This reversibility distinguishes the acetyl protecting groups from the permanent acetamido modifications, providing synthetic flexibility for further molecular elaboration.

The presence of multiple acetyl groups creates a unique substitution pattern that influences the compound's chemical reactivity and physical properties. The ester carbonyl groups contribute additional sites for hydrogen bonding and molecular interactions, while the methyl substituents increase the overall hydrophobic character of the molecule. This combination of properties makes the protected compound particularly suitable for certain synthetic applications while maintaining stability during storage and handling.

The strategic positioning of acetyl groups also affects the stereochemical course of glycosylation reactions through neighboring group participation mechanisms. When adjacent to reactive centers, acetyl groups can influence the stereochemical outcome of chemical transformations through anchimeric assistance, contributing to the selectivity observed in carbohydrate synthesis. This stereochemical control is particularly valuable in the synthesis of complex oligosaccharides where precise control of anomeric configuration is essential.

Methyl Glycoside Moiety

The methyl glycoside moiety at the reducing end of this disaccharide represents a fundamental structural modification that converts the potentially reducing sugar into a stable, non-reducing derivative. This methylation at the anomeric carbon creates a covalent bond between the C-1 carbon and the methoxy group, eliminating the possibility of anomeric equilibration and providing a fixed β-configuration. The methyl glycoside linkage contributes to the overall stability of the compound and provides a convenient handle for synthetic manipulations.

The formation of the methyl glycoside linkage typically occurs through acid-catalyzed glycosylation reactions between glucose derivatives and methanol, resulting in the formation of a mixed acetal structure. This linkage is characterized by its stability under neutral and mildly basic conditions, while remaining susceptible to acid-catalyzed hydrolysis under more forcing conditions. The methyl glycoside moiety also influences the overall conformation of the disaccharide by constraining the anomeric center to a fixed configuration.

From a chemical perspective, the methyl glycoside linkage serves as a permanent capping group that prevents further glycosylation at the reducing end while maintaining the essential structural features of the carbohydrate. This protection is particularly important for biological studies where reducing sugars might interfere with assay conditions or cellular processes. The methoxy group also contributes to the compound's chromatographic properties, facilitating purification and analysis procedures.

The stereochemical consequences of methyl glycoside formation include the establishment of a defined anomeric configuration that influences the overall three-dimensional structure of the molecule. In the β-configuration, the methoxy group adopts an equatorial orientation that minimizes steric interactions with adjacent substituents while maximizing the stability of the pyranose ring system. This configurational control is essential for reproducible biological activity and consistent chemical behavior.

Stereochemical Properties

Anomeric Configuration

The anomeric configuration of methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside is characterized by β-linkages at both anomeric centers, creating a defined three-dimensional architecture that is critical for the compound's chemical and biological properties. The β-configuration at the reducing end methyl glycoside linkage places the methoxy group in an equatorial position, providing thermodynamic stability and preventing anomeric equilibration. Similarly, the β-configuration at the glycosidic linkage between the two glucose units establishes a specific spatial relationship that influences molecular recognition and conformational flexibility.

The determination of anomeric configuration relies on various analytical techniques, including nuclear magnetic resonance spectroscopy, where characteristic coupling patterns and chemical shifts provide definitive evidence for the stereochemical arrangement. The β-anomeric configuration is typically characterized by smaller coupling constants between the anomeric proton and the adjacent carbon-bound proton compared to α-anomers, reflecting the dihedral angle relationships in the pyranose ring system. These spectroscopic signatures are essential for confirming the stereochemical identity of synthetic carbohydrate derivatives.

The biological significance of anomeric configuration cannot be overstated, as many carbohydrate-recognizing proteins exhibit strict specificity for particular anomeric forms. The β-configuration present in this compound may influence its interaction with lectins, enzymes, and other biological macromolecules in ways that differ significantly from the corresponding α-anomer. This stereochemical specificity is particularly important in glycobiology research, where subtle structural differences can lead to dramatically different biological outcomes.

The synthetic control of anomeric configuration represents one of the major challenges in carbohydrate chemistry, requiring careful selection of reaction conditions, protecting group strategies, and activation methods. The achievement of selective β-glycoside formation often relies on neighboring group participation from acetyl or acetamido substituents, which can direct the stereochemical outcome through intermediate formation. The successful synthesis of this compound with defined β-configuration demonstrates the application of these sophisticated synthetic strategies.

Glycosidic Linkage Geometry

The glycosidic linkage geometry in this disaccharide is defined by the β-(1→4) connection between the two glucose units, creating a specific spatial arrangement that influences both the local and global conformational properties of the molecule. This linkage type is characterized by the axial orientation of the glycosidic bond at the anomeric carbon of the non-reducing unit and the equatorial attachment at the C-4 position of the reducing unit. The resulting geometry creates a relatively extended conformation that contrasts with the more compact arrangements observed in other linkage types.

The conformational analysis of glycosidic linkages requires consideration of two primary torsion angles, designated phi and psi, which describe the rotation around the bonds connecting the two sugar rings. For β-(1→4) linkages, these angles typically adopt values that minimize steric interactions between the bulky ring systems while maintaining favorable orbital overlap for optimal bond stability. The presence of acetamido and acetyl substituents introduces additional steric considerations that may influence the preferred conformational states of the glycosidic linkage.

The dynamic behavior of glycosidic linkages in solution involves restricted rotation around the connecting bonds, with energy barriers that depend on the specific substitution pattern and linkage geometry. Nuclear magnetic resonance studies and molecular dynamics simulations provide insights into the conformational flexibility and preferred orientations of carbohydrate linkages. For this particular compound, the combination of β-(1→4) linkage geometry with the specific substitution pattern creates a defined conformational preference that may influence biological recognition.

The chemical stability of the glycosidic linkage is influenced by both electronic and steric factors, with β-linkages generally exhibiting different hydrolytic susceptibility compared to α-linkages. The presence of electron-withdrawing acetamido groups adjacent to the glycosidic bond may influence the electronic properties of the linkage, potentially affecting its stability under various chemical conditions. Understanding these structural factors is essential for predicting the behavior of the compound in biological systems and synthetic applications.

| Glycosidic Linkage Parameters | β-(1→4) Characteristics |

|---|---|

| Linkage Type | β-(1→4) interglycosidic bond |

| Anomeric Configuration | β at donor unit |

| Attachment Point | C-4 hydroxyl of acceptor |

| Conformational Preference | Extended spatial arrangement |

| Torsion Angles | Phi and psi values in stable range |

| Hydrolytic Stability | Moderate under neutral conditions |

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O14/c1-9(27)24-16-18(32)19(14(7-26)37-22(16)33-6)39-23-17(25-10(2)28)21(36-13(5)31)20(35-12(4)30)15(38-23)8-34-11(3)29/h14-23,26,32H,7-8H2,1-6H3,(H,24,27)(H,25,28)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIQWEWKKALGPG-LQNYZTQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105739 | |

| Record name | Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97242-82-5 | |

| Record name | Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97242-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Derivatization of D-Glucose to 2-Acetamido-2-Deoxy Intermediates

The synthesis begins with the conversion of D-glucose into 2-acetamido-2-deoxy derivatives. A key intermediate, methyl 4,6-O-benzylidene-α-D-glucopyranoside , is subjected to triflic anhydride-mediated sulfonation at −30°C to achieve regioselective triflation at the C-2 position. Subsequent nucleophilic displacement with sodium azide in dimethylformamide (DMF) yields 2-azido-2-deoxy-D-mannopyranoside (Scheme 1). This intermediate is critical for introducing the acetamido group via Staudinger reduction followed by acetylation. Treatment with zinc and acetic anhydride converts the azide to an acetamido group, producing methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-mannopyranoside .

Table 1: Key Reactions in Azide-to-Acetamido Conversion

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triflation | Triflic anhydride, pyridine, −30°C | 85% | |

| Azide displacement | NaN₃, DMF, 60°C | 78% | |

| Reduction & Acetylation | Zn, Ac₂O, rt | 92% |

Glycosylation Strategies for Disaccharide Assembly

Construction of the β-(1→4) Glycosidic Linkage

The disaccharide core is assembled via glycosylation between a protected glucosamine donor and a suitably functionalized acceptor. Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl trichloroacetimidate serves as an effective glycosyl donor due to its stability and reactivity. Coupling with methyl 2-acetamido-2-deoxy-β-D-glucopyranoside under BF₃·Et₂O catalysis in anhydrous dichloromethane affords the β-(1→4)-linked disaccharide in 68% yield. Stereochemical control is ensured by neighboring group participation from the C-2 acetamido group, which directs β-selectivity.

Regioselective Acetylation and Deprotection

Post-glycosylation, the 3,4,6-hydroxyl groups on the glucosamine residue are acetylated using acetic anhydride in pyridine. Selective removal of the benzylidene acetal is achieved via hydrogenolysis (H₂, Pd/C) or acidic hydrolysis (80% acetic acid), yielding the fully deprotected intermediate. Final purification by silica gel chromatography ensures >95% purity, as confirmed by ¹H NMR and mass spectrometry.

Table 2: Glycosylation and Acetylation Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Glycosylation | Trichloroacetimidate, BF₃·Et₂O | 68% | |

| Acetylation | Ac₂O, pyridine, rt | 89% | |

| Deprotection | 80% AcOH, 50°C | 95% |

Alternative Routes via Epoxide Intermediates

Epoxide Formation and Ring-Opening Reactions

An alternative pathway involves the synthesis of methyl 2-acetamido-3,4-anhydro-2-deoxy-β-D-galactopyranoside through mesylation of a glucopyranoside precursor followed by base-induced epoxidation. Treatment with sodium azide opens the epoxide ring, introducing an azide group at C-4. Subsequent hydrogenation and acetylation yield the 4-acetamido derivative, which is glycosylated as described in Section 2.1. This method provides access to stereochemical variants but requires stringent control of reaction pH and temperature to avoid side reactions.

Large-Scale Synthesis and Process Optimization

Gram-Scale Production of Key Intermediates

Source highlights a scalable route starting from 2-acetamido-2-deoxy-D-glucose , which is converted to a furanose acetonide derivative without chromatography. Mesylation with methanesulfonyl chloride in pyridine generates a 3-O-mesyl intermediate, enabling inversion at C-4 via SN2 displacement with potassium nitrate. This step produces methyl 2-acetamido-2-deoxy-β-D-galactopyranoside in >60% yield, demonstrating the method’s suitability for industrial applications.

Analytical Characterization and Quality Control

Spectroscopic Validation of Structure

¹H NMR analysis confirms the β-configuration of the glycosidic bond, with characteristic anomeric proton signals at δ 4.5–4.7 ppm (J = 8–9 Hz). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 564.5 [M+H]⁺, consistent with the molecular formula C₂₃H₃₆N₂O₁₄ .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido groups, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the acetyl moieties, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: N-oxides of the acetamido groups.

Reduction: Alcohol derivatives of the acetyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Glycoconjugates: Used as a building block in the synthesis of more complex glycoconjugates for studying carbohydrate-protein interactions.

Model Compound: Serves as a model compound for studying the behavior of glycosaminoglycans.

Biology

Cell Surface Interactions: Investigated for its role in cell surface interactions and signaling due to its structural similarity to natural glycosaminoglycans.

Enzyme Substrate: Used as a substrate in enzymatic studies to understand the activity of glycosidases.

Medicine

Drug Delivery: Explored for its potential in targeted drug delivery systems, particularly in cancer therapy.

Biomaterials: Studied for its use in the development of biomaterials for tissue engineering.

Industry

Cosmetics: Utilized in the formulation of cosmetic products for its moisturizing properties.

Food Industry: Investigated for its potential as a food additive due to its biocompatibility and safety.

Mechanism of Action

The compound exerts its effects primarily through interactions with proteins and enzymes on the cell surface. Its acetamido and acetyl groups facilitate binding to specific receptors, influencing cellular processes such as signaling and adhesion. The molecular targets include glycosidases and lectins, which recognize the carbohydrate moieties and mediate various biological responses.

Comparison with Similar Compounds

Similar Compounds

N-Acetylglucosamine: A monosaccharide with similar acetamido groups but lacking the disaccharide structure.

Chitobiose: A disaccharide composed of two N-acetylglucosamine units, similar in structure but without the additional acetyl groups.

Uniqueness

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside is unique due to its specific pattern of acetylation and glycosylation, which imparts distinct chemical and biological properties. Its ability to mimic natural glycosaminoglycans makes it particularly valuable in research and industrial applications.

This detailed overview provides a comprehensive understanding of Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranoside (referred to as compound hereafter) is a complex glycosylated compound that belongs to the class of N-acetylglucosamine derivatives. This article explores its biological activity, potential applications in pharmacology, and underlying mechanisms based on various research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 564.54 g/mol. It is characterized by multiple acetyl groups that enhance its solubility and bioactivity. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in the context of cellular metabolism and glycosaminoglycan (GAG) synthesis. Here are the key findings:

- Inhibition of GAG Synthesis :

- Impact on Protein Synthesis :

- Potential Therapeutic Applications :

Case Study 1: Inhibition Mechanisms

In a study focusing on the effects of various acetylated GlcNAc analogs, it was found that certain compounds significantly reduced the incorporation of glucosamine into GAGs by approximately 93% at specific concentrations. This suggests a competitive inhibition mechanism where these analogs interfere with normal metabolic pathways involved in GAG biosynthesis .

Case Study 2: Antitumor Activity

Another investigation highlighted the potential of 4-deoxy substrates derived from similar glycosides to inhibit ovarian tumor cell attachment to galectin, a protein crucial for tumor metastasis. The treatment led to diminished cell adhesion and reduced inflammatory responses, suggesting therapeutic avenues for cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence product purity?

The synthesis involves sequential glycosylation and protection/deprotection steps. A common approach uses benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside as a starting material, followed by condensation with activated glycosyl donors (e.g., trichloroacetimidates or bromide derivatives) under anhydrous conditions . Key considerations:

- Protecting groups : Acetyl (Ac) and benzylidene groups are critical for regioselectivity. For example, the 4,6-O-benzylidene group directs glycosylation to the 3-OH position .

- Catalysts : Silver triflate or BF₃·Et₂O promotes glycosidic bond formation in dichloromethane (DCM) at 0–25°C .

- Purification : Silica gel chromatography (e.g., EtOAc/hexane gradients) and TLC monitoring (RF values ~0.4–0.6) ensure purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or D₂O) confirm glycosidic linkages and stereochemistry. For example, anomeric proton signals (δ 4.5–5.5 ppm) and acetamido groups (δ ~2.0 ppm) are diagnostic .

- Mass Spectrometry : MALDI-TOF-MS or ESI-MS validates molecular weight. Observed [M+Na]⁺ peaks should match theoretical values (e.g., ±0.01% error) .

- Optical Rotation : Specific rotation ([α]D²⁵) confirms stereochemical integrity (e.g., negative values for β-linkages) .

Advanced Research Questions

Q. How does this compound function in enzymatic assays to study glycosidase or glycosyltransferase activity?

The compound serves as a glycosyl donor/acceptor in assays probing enzyme kinetics:

- Glycosidase inhibition : Competitive inhibition studies using β-N-acetylhexosaminidases (e.g., from Talaromyces flavus) reveal IC₅₀ values via spectrophotometric monitoring of p-nitrophenol release .

- Transglycosylation : When used as a donor, its tri-O-acetyl groups enhance reactivity. For example, β-N-acetylhexosaminidases transfer the glycosyl moiety to acceptors like GlcNAc, forming disaccharides (52% yield under optimized conditions: 75 mM donor, 35°C, 5–6 h) .

- Substrate specificity : Enzymes like Penicillium sp. show higher activity toward 4-deoxy derivatives, suggesting a role for the C4 hydroxyl in binding .

Q. How can contradictory NMR spectral data in synthetic intermediates be resolved?

Discrepancies in reported NMR data (e.g., for dimethylthexylsilyl-protected intermediates) arise from solvent effects or improper calibration . Mitigation strategies:

- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H).

- 2D NMR : HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing allyl and benzyl protons) .

- Validation : Cross-check with synthetic replicates or literature from authoritative sources (e.g., Schmidt et al. corrected data via reductive amination and Dess-Martin oxidation) .

Q. What methodologies optimize the synthesis of complex oligosaccharides using this compound?

- Stepwise glycosylation : Iterative coupling of monosaccharide units using orthogonal protecting groups (e.g., benzyl for long-term stability, acetyl for transient protection) .

- Chemoenzymatic approaches : Combine chemical synthesis of core structures with enzymatic elongation (e.g., using galactosyltransferases) to access branched glycans .

- Kinetic trapping : Use excess acceptor (2–3 equiv) and low temperatures (−20°C) to minimize side reactions during glycosylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.